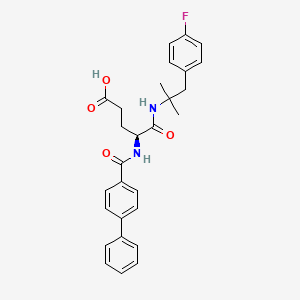

Pentanoic acid, 4-(((1,1'-biphenyl)-4-ylcarbonyl)amino)-5-((2-(4-fluorophenyl)-1,1-dimethylethyl)amino)-5-oxo-, (4S)-

Descripción general

Descripción

AGG 523 es un inhibidor específico de la agrecanasa, una enzima que desempeña un papel crucial en la degradación del agrecano, un componente principal del cartílago. Este compuesto ha mostrado promesa en la reducción de la degradación del cartílago, particularmente en condiciones como la osteoartritis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar las transformaciones químicas deseadas .

Métodos de producción industrial

La producción industrial de AGG 523 sigue una ruta sintética similar pero se escala para acomodar cantidades más grandes. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de reacciones

AGG 523 principalmente experimenta reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros para mejorar su actividad inhibitoria. También puede participar en reacciones de oxidación y reducción bajo ciertas condiciones .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran AGG 523 incluyen solventes orgánicos como dimetilsulfóxido, catalizadores como paladio y agentes oxidantes o reductores dependiendo de la transformación deseada .

Principales productos

Los principales productos formados a partir de estas reacciones son típicamente derivados de AGG 523 con grupos funcionales modificados que pueden mejorar o alterar su actividad biológica .

Aplicaciones Científicas De Investigación

AGG 523 tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

AGG 523 ejerce sus efectos inhibiendo específicamente la actividad de las enzimas agrecanasa, particularmente Agrecanasa 1 (ADAMTS4) y Agrecanasa 2 (ADAMTS5). Estas enzimas son responsables de la escisión del agrecano, lo que lleva a la degradación del cartílago. Al inhibir estas enzimas, AGG 523 ayuda a preservar la integridad del cartílago y ralentiza la progresión de enfermedades como la osteoartritis .

Comparación Con Compuestos Similares

Compuestos similares

WAY 266523: Otro inhibidor de la agrecanasa con propiedades y aplicaciones similares.

PF 05212371: Un compuesto con un mecanismo de acción similar, dirigido a las enzimas agrecanasa.

Singularidad

AGG 523 destaca por su alta especificidad para las enzimas agrecanasa y su eficacia demostrada en modelos preclínicos de osteoartritis. Esta especificidad reduce la probabilidad de efectos fuera del objetivo, lo que lo convierte en un candidato prometedor para el desarrollo terapéutico .

Actividad Biológica

Pentanoic acid, specifically the compound identified as 4-(((1,1'-biphenyl)-4-ylcarbonyl)amino)-5-((2-(4-fluorophenyl)-1,1-dimethylethyl)amino)-5-oxo-, (4S)- (CAS No. 920289-29-8), has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , indicating a complex structure with multiple functional groups that contribute to its biological activity. The presence of biphenyl and fluorophenyl moieties suggests potential interactions with various biological targets.

Research indicates that this compound acts primarily as an aggrecanase inhibitor , which plays a significant role in cartilage degradation associated with osteoarthritis. By inhibiting aggrecanase activity, it helps maintain cartilage integrity and reduce inflammation in joint diseases .

Key Biological Activities

- Aggrecanase Inhibition : The compound has been shown to attenuate increases in synovial fluid levels of aggrecan following surgical induction of osteoarthritis in animal models. This suggests a protective effect on cartilage .

- Anti-inflammatory Properties : Preliminary studies indicate that the compound may exhibit anti-inflammatory effects through modulation of cytokine production and inhibition of inflammatory pathways such as COX and LOX pathways .

- Antibacterial Activity : While not the primary focus, some studies have hinted at potential antibacterial properties, which may broaden its therapeutic applications beyond osteoarthritis .

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of this compound:

- Study on Aggrecanase Inhibition : A study demonstrated that treatment with this compound significantly reduced levels of ARG-aggrecan in synovial fluid in a rat model of osteoarthritis, suggesting its efficacy as a disease-modifying osteoarthritis drug (DMOAD) .

- In Vitro Studies : In vitro assays have shown that the compound can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical mediators in inflammatory responses associated with joint diseases .

Data Table: Summary of Biological Activities

Future Directions

The ongoing research into Pentanoic acid derivatives, particularly those with modifications to enhance bioavailability and specificity for target receptors, is promising. Future clinical trials will be essential to confirm its efficacy and safety profile in humans.

Propiedades

IUPAC Name |

(4S)-5-[[1-(4-fluorophenyl)-2-methylpropan-2-yl]amino]-5-oxo-4-[(4-phenylbenzoyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29FN2O4/c1-28(2,18-19-8-14-23(29)15-9-19)31-27(35)24(16-17-25(32)33)30-26(34)22-12-10-21(11-13-22)20-6-4-3-5-7-20/h3-15,24H,16-18H2,1-2H3,(H,30,34)(H,31,35)(H,32,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQMTWCFNZSLNR-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)F)NC(=O)C(CCC(=O)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC1=CC=C(C=C1)F)NC(=O)[C@H](CCC(=O)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920289-29-8 | |

| Record name | AGG-523 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920289298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGG-523 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AGG-523 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO23I2827Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.